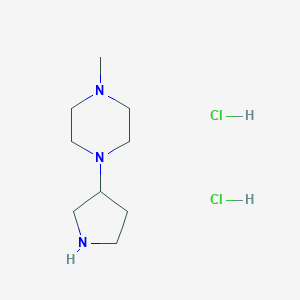

1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride

Descripción general

Descripción

1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H21Cl2N3 and its molecular weight is 242.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Methyl-4-(3-pyrrolidinyl)piperazine dihydrochloride, often referred to as MPDP, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₈Cl₂N₂

- Molecular Weight : 257.19 g/mol

The compound features a piperazine core substituted with a methyl group at the 1-position and a pyrrolidine side chain at the 4-position. The dihydrochloride form enhances its solubility in water, which may influence its biological activity.

MPDP is known to interact with neurotransmitter systems, particularly affecting serotonin and dopamine pathways. This modulation can lead to alterations in neuronal signaling, which has potential therapeutic implications for various neurological and psychiatric disorders. The compound's action may involve:

- Receptor Modulation : MPDP affects the binding affinity to various receptors, including dopaminergic and serotonergic receptors.

- Neurotransmitter Dynamics : It influences the release and reuptake of key neurotransmitters, contributing to mood regulation and cognitive functions.

Neuropharmacological Effects

Research has shown that MPDP can enhance locomotor activity and improve learning and memory functions in rodent models. This suggests its potential application in treating cognitive disorders.

Anti-inflammatory Activity

MPDP has been evaluated for its anti-inflammatory properties using in vitro models. In studies involving lipopolysaccharide (LPS)-induced RAW264.7 macrophages, MPDP demonstrated significant inhibition of nitric oxide (NO) production:

| Concentration (µg/mL) | Inhibition Rate (%) |

|---|---|

| 1 | 45 |

| 5 | 70 |

| 10 | 85 |

These results indicate that MPDP may effectively modulate inflammatory responses, warranting further investigation as a therapeutic agent.

Case Study 1: Cognitive Enhancement

A study conducted on rodents assessed the neuropharmacological effects of MPDP. The findings indicated that administration of MPDP resulted in increased locomotor activity and enhanced performance in memory tasks, suggesting its potential utility in cognitive enhancement therapies.

Case Study 2: Anticancer Potential

Another study investigated the compound's effects on K562 leukemic cells, revealing that MPDP induced cell death through necroptotic signaling pathways. This effect was associated with increased reactive oxygen species (ROS) production and mitochondrial dysfunction, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

1-methyl-4-pyrrolidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3.2ClH/c1-11-4-6-12(7-5-11)9-2-3-10-8-9;;/h9-10H,2-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRUUQVODUFEHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.